molecular formula C23H26N4O2S B11027282 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B11027282
M. Wt: 422.5 g/mol
InChI Key: YUCPHRNPTSQIRZ-UHFFFAOYSA-N
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Description

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific receptors in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylpiperazine with a suitable pyrimidinone precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of receptor-mediated signaling, which can result in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE is unique due to its specific structural features, which confer distinct binding affinities and pharmacokinetic profiles compared to similar compounds. Its methoxyphenyl and methylphenylsulfanyl groups contribute to its unique interaction with molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H26N4O2S/c1-17-7-9-19(10-8-17)30-16-18-15-22(28)25-23(24-18)27-13-11-26(12-14-27)20-5-3-4-6-21(20)29-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,25,28)

InChI Key

YUCPHRNPTSQIRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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